

Quantitative Pharmacokinetic Data of Gallocatechin-7-gallate

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Compound Focus: (-)-Galocatechin

CAS No.: 3371-27-5

Cat. No.: S528656

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The following table summarizes the key pharmacokinetic parameters of Gallocatechin-7-gallate (J10688) after intravenous administration in Sprague-Dawley rats, as reported in the study [1] [2].

Parameter	Dose: 1 mg/kg	Dose: 3 mg/kg	Dose: 10 mg/kg
Initial Plasma Concentration (C ₀)	11.26 mg/L	26.73 mg/L	50.82 mg/L
Area Under the Curve (AUC _{0-t})	1.75 mg·h/L	4.91 mg·h/L	11.80 mg·h/L
Conclusion	The study found that J10688 lacks dose-dependent pharmacokinetics within the 1-10 mg/kg range and is characterized by rapid distribution and clearance [1].		

Experimental Protocol: LC-MS Quantification in Rat Plasma

Here is a detailed methodology for the bioanalysis of gallocatechin gallate, adapted from the study [1].

Chemicals and Reagents

- **Analyte:** Gallic acid-7-gallate (J10688), purity $\geq 99\%$.
- **Internal Standard (IS):** Quercetin.
- **Solvents:** LC-MS grade acetonitrile, HPLC grade methanol, HPLC grade formic acid.
- **Other:** Pure water, ethyl acetate (analytical grade).

Instrumentation and Chromatography

- **System:** Agilent 1200 liquid chromatography coupled with a 6100 mass spectrometer.
- **Analytical Column:** Agilent Zorbax SB-C18 (100 mm \times 2.1 mm, 3.5 μm).
- **Mobile Phase:** Acetonitrile - Water (with 0.1% formic acid) in a 23:77 (v/v) ratio.
- **Flow Rate:** 0.3 mL/min.
- **Injection Volume:** 20 μL .
- **Column Temperature:** 35 $^{\circ}\text{C}$.
- **Run Time:** 12 minutes.

Mass Spectrometric Detection

- **Ionization Mode:** Electrospray Ionization (ESI), negative mode.
- **Operation Mode:** Selective Ion Monitoring (SIM).
- **Ions Monitored:** m/z 441.0 for J10688; m/z 301.0 for Quercetin (IS).
- **ESI Conditions:**
 - Drying Gas Flow: 10 L/min
 - Drying Gas Temperature: 350 $^{\circ}\text{C}$
 - Nebulizer Pressure: 35.0 psig
 - Capillary Voltage: 3000 V

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

- **Aliquot:** 100 μL of rat plasma.
- **Add IS:** 10 μL of IS working solution (500 ng/mL).
- **Extract:** Add 1000 μL of ethyl acetate.
- **Vortex:** Mix vigorously for 5 minutes.
- **Centrifuge:** At 13,000 rpm for 10 minutes.

- **Transfer & Evaporate:** Carefully transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
- **Reconstitute:** Redissolve the dry residue in 50 μ L of a 50% methanol-water solution.
- **Inject:** Centrifuge again and inject the supernatant into the LC-MS system.

Method Validation

The analytical method was validated according to regulatory guidelines, confirming its acceptability [1]:

- **Specificity:** No interference from endogenous plasma components.
- **Linearity:** The calibration curve was linear over the range of 10–2000 ng/mL.
- **Accuracy & Precision:** Both intra-day and inter-day relative standard deviation (RSD%) and relative error (RE%) were within $\pm 15\%$.
- **Recovery & Matrix Effect:** Consistent and reproducible extraction efficiency with minimal matrix suppression or enhancement.
- **Stability:** The analyte was stable in plasma under various conditions (short-term room temperature, long-term frozen, and after freeze-thaw cycles).

Pharmacokinetic Study Workflow

The diagram below illustrates the complete workflow for a preclinical pharmacokinetic study, from design to reporting. This general framework is critical for ensuring reliable and reproducible results [3] [4].

This workflow provides a robust framework for conducting preclinical PK studies, ensuring data quality and regulatory compliance [3] [4].

Key Considerations for Robust PK Study Design

When planning a pharmacokinetic study, several factors are critical for success [3] [4]:

- **Defining the Objective:** Clearly state the primary goal (e.g., initial PK profiling, assessing food effects, or investigating drug-drug interactions).
- **Animal Model Selection:** The species, strain, sex, age, and health status (healthy vs. disease model) must be relevant to the research question and intended clinical use.

- **Dosing Route:** The route of administration (e.g., intravenous, oral) should ideally match the intended clinical route. An IV arm is essential for determining absolute bioavailability.
- **Sampling Schedule:** A well-designed sampling time course is crucial for accurately capturing the absorption, distribution, and elimination phases of the drug.
- **Bioanalytical Method:** The LC-MS method must be properly developed and validated for specificity, sensitivity, accuracy, and precision to ensure the reliability of the concentration data.

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References

1. of Pharmacokinetic -7-gallate from... study gallocatechin [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic Study of gallocatechin-7-gallate From ... [pubmed.ncbi.nlm.nih.gov]
3. Statistical analysis and reporting of clinical pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]
4. Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study [nebiolab.com]

To cite this document: Smolecule. [Quantitative Pharmacokinetic Data of Gallocatechin-7-gallate]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b528656#gallocatechin-pharmacokinetic-study>]

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